molecular formula C15H27NO6 B1389290 (2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid CAS No. 1212329-25-3

(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid

Cat. No.: B1389290
CAS No.: 1212329-25-3
M. Wt: 317.38 g/mol
InChI Key: XXSYJWAGVUPLGD-LLVKDONJSA-N
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Description

(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid is a complex organic compound that features a piperidine ring substituted with tert-butoxycarbonyl and diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of Diethoxy Groups: The diethoxy groups can be introduced through nucleophilic substitution reactions using ethyl alcohol derivatives under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine N-oxides, while reduction can produce various reduced piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R)-1-(Tert-butoxycarbonyl)-4,4-di

Properties

IUPAC Name

(2R)-4,4-diethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO6/c1-6-20-15(21-7-2)8-9-16(11(10-15)12(17)18)13(19)22-14(3,4)5/h11H,6-10H2,1-5H3,(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSYJWAGVUPLGD-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1(CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 2
(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 3
(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 4
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(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
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(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
(2R)-1-(Tert-butoxycarbonyl)-4,4-diethoxypiperidine-2-carboxylic acid

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